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Introduction
AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of

phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator

of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

Dysregulation of this pathway is a frequent event in cancer, making it a key target for

therapeutic intervention. Notably, the PI3Kδ isoform is predominantly expressed in

hematopoietic cells and plays a crucial role in the development, proliferation, and function of

both innate and adaptive immune cells. This guide provides a comprehensive technical

overview of the mechanism of action of AZD-8835, with a specific focus on its impact on

immune cell signaling, supported by quantitative data, detailed experimental protocols, and

signaling pathway visualizations.

Mechanism of Action
AZD-8835 exerts its biological effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ,

thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads

to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation

and survival.[1][2]
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Quantitative Data on AZD-8835 Activity
The inhibitory potency of AZD-8835 has been characterized in both enzymatic and cell-based

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by AZD-8835[3]

PI3K Isoform IC50 (nM)

PI3Kα 6.2

PI3Kδ 5.7

PI3Kβ 431

PI3Kγ 90

Table 2: Inhibition of PI3Kα Mutants by AZD-8835[3]

PI3Kα Mutant IC50 (nM)

E545K 6

H1047R 5.8

Table 3: Cell-Based Inhibition of Akt Phosphorylation by AZD-8835[3]

Cell Line
Relevant
Mutation/Character
istic

PI3K Isoform
Sensitivity

IC50 (nM)

BT474 PIK3CA mutant PI3Kα 57

Jeko-1 B-cell line PI3Kδ 49

MDA-MB-468 PTEN null PI3Kβ 3500

RAW264.7 Monocytic cell line PI3Kγ 530
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Impact on Immune Cell Signaling
AZD-8835's dual inhibition of PI3Kα and PI3Kδ has significant consequences for the tumor

microenvironment, particularly on the function of immune cells. Preclinical studies have

demonstrated that AZD-8835 can modulate the adaptive immune response, leading to

enhanced anti-tumor immunity.[2][4]

Reduction of Regulatory T cells (T-regs)
AZD-8835 treatment has been shown to decrease the number and proliferative capacity of

regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T

cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor

immune response. By inhibiting PI3Kδ, which is crucial for T-reg function and survival, AZD-
8835 can alleviate this immunosuppression.

Enhancement of CD8+ T-cell Activity
A key finding is that AZD-8835 promotes robust CD8+ T-cell activation, which is largely

independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards

a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a

critical component of its anti-tumor efficacy.

Signaling Pathway Visualization
The following diagram illustrates the core signaling pathway affected by AZD-8835.
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Caption: AZD-8835 inhibits PI3Kα/δ, blocking the PI3K/Akt pathway and modulating immune

cell function.

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the impact

of AZD-8835 on immune cell signaling.

Western Blot Analysis of Akt and S6 Phosphorylation
This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.

a. Cell Lysis:

Treat immune cells (e.g., purified T-cells) with desired concentrations of AZD-8835 or vehicle

control for the specified duration.

Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6

(Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or

GAPDH) should also be used.
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Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Flow Cytometric Analysis of Tumor-Infiltrating
Lymphocytes (TILs)
This protocol is for the immunophenotyping of immune cells within the tumor microenvironment

following AZD-8835 treatment in vivo.[5]

a. Tumor Digestion and Single-Cell Suspension Preparation:

Excise tumors from treated and control animals.

Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi

Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

Filter the cell suspension through a 70 µm cell strainer to remove debris.

Lyse red blood cells using an ACK lysis buffer.

Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).

b. Staining and Flow Cytometry:

Resuspend the cells in FACS buffer.

Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from

the analysis.

Block Fc receptors with an anti-CD16/32 antibody.
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Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical

panel for T-cell analysis would include:

CD45 (pan-leukocyte marker)

CD3 (T-cell marker)

CD4 (helper T-cell marker)

CD8 (cytotoxic T-cell marker)

FoxP3 (T-reg marker) - requires intracellular staining

Ki67 (proliferation marker) - requires intracellular staining

For intracellular staining of FoxP3 and Ki67, fix and permeabilize the cells using a

specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

Incubate with intracellular antibodies.

Wash and resuspend the cells in FACS buffer.

Acquire the data on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo), applying a standardized gating

strategy to identify and quantify the different immune cell populations.

Experimental Workflow and Gating Strategy
Visualization
The following diagrams illustrate a typical experimental workflow for in vivo studies and a

representative gating strategy for flow cytometry.
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Caption: In vivo experimental workflow for assessing the impact of AZD-8835 on the tumor

immune microenvironment.
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Caption: A representative flow cytometry gating strategy for identifying T-cell subsets within the

tumor.

Conclusion
AZD-8835 is a dual PI3Kα/δ inhibitor that demonstrates potent anti-tumor activity, not only

through direct effects on cancer cells but also by modulating the immune landscape of the

tumor microenvironment. Its ability to reduce immunosuppressive T-regs while simultaneously

enhancing the activity of cytotoxic CD8+ T-cells makes it a promising agent for cancer

immunotherapy, both as a monotherapy and in combination with other immunomodulatory

drugs. The experimental protocols and data presented in this guide provide a framework for

researchers to further investigate the immunomodulatory properties of AZD-8835 and other

PI3K inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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